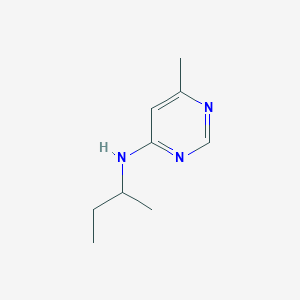

N-(butan-2-yl)-6-methylpyrimidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3 |

|---|---|

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

N-butan-2-yl-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3/c1-4-7(2)12-9-5-8(3)10-6-11-9/h5-7H,4H2,1-3H3,(H,10,11,12) |

InChI-Schlüssel |

GJALCWIILSGBOR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)NC1=NC=NC(=C1)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences between N-(butan-2-yl)-6-methylpyrimidin-4-amine and related compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Butan-2-yl (4-NH), methyl (6) | C₉H₁₅N₃ | Moderate lipophilicity, steric bulk at N4 |

| 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) | 4-methylphenyl (4-NH), methyl (6) | C₁₂H₁₃N₃ | Aromatic substituent enhances π-π stacking |

| N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | Benzyl (4-NH), 4-nitrophenyl (2), phenyl (6) | C₂₃H₁₈N₄O₂ | Electron-withdrawing nitro group increases reactivity |

| 6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine | Chloro (6), oxane-propan-2-yl (4-NH) | C₁₁H₁₆ClN₃O | Chlorine enhances electrophilicity; oxane improves solubility |

| N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine | Piperazinyl (6), butyl (4-NH) | C₁₂H₂₁N₅ | Basic piperazine moiety increases water solubility |

Key Observations :

- Lipophilicity : The butan-2-yl group in the target compound confers higher lipophilicity compared to the piperazinyl group in N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine, which is more hydrophilic .

- Steric Hindrance : The benzyl and phenyl groups in JSY () and introduce steric bulk, which may reduce binding affinity in target proteins compared to the more flexible butan-2-yl group.

Physical and Crystallographic Properties

- Crystallinity: N-Butyl-4-methyl-6-phenylpyrimidin-2-amine () crystallizes in a monoclinic system (space group P2₁/c), with intermolecular N–H···N hydrogen bonds stabilizing the structure. Similar analysis for the target compound would require SHELX-refined crystallographic data .

- Solubility : The piperazinyl group in ’s compound enhances aqueous solubility (>50 mg/mL), whereas the butan-2-yl group in the target compound likely reduces it, favoring organic solvents.

Q & A

Q. What are the most effective synthetic routes for N-(butan-2-yl)-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-6-methylpyrimidine with sec-butylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ yields the target compound. Optimization includes monitoring reaction time (12–24 hours) and temperature (80–100°C) to maximize yield while minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- NMR : and NMR identify substituent positions on the pyrimidine ring. For instance, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), and the sec-butylamine moiety shows characteristic splitting patterns (e.g., δ 1.2–1.5 ppm for CH groups) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., C-N-C angles ~115–120°), confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonding between NH and pyrimidine N) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening includes:

- Enzyme inhibition assays : Measure IC values against kinases or aminopeptidases using fluorogenic substrates.

- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for specific molecular targets?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C2 position to enhance binding to hydrophobic pockets in enzymes like KCa2 channels .

- Bioisosteric replacement : Replace the sec-butyl group with cyclopropylamine to evaluate effects on metabolic stability and target affinity .

- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, guiding synthetic modifications .

Q. What crystallographic techniques resolve contradictions in reported bond lengths or angles for pyrimidine derivatives?

High-resolution X-ray diffraction (Cu-Kα radiation, 100 K) combined with SHELX refinement corrects discrepancies. For example, C-N bond lengths in the pyrimidine ring should average 1.33–1.37 Å; deviations >0.02 Å may indicate misassigned hydrogen positions or thermal motion artifacts. Twinning or disorder modeling (via PLATON) can refine problematic datasets .

Q. How do conflicting bioassay results (e.g., varying IC50_{50}50 values across studies) arise, and how can they be reconciled?

Discrepancies often stem from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using CLSI guidelines.

- Compound purity : HPLC-MS validation ensures >95% purity to exclude confounding impurities.

- Cell line variability : Use isogenic cell lines and validate results across multiple replicates .

Q. What advanced strategies are used to study its reactivity in catalytic or coordination chemistry applications?

- Coordination complexes : React with transition metals (e.g., Pd(II) or Ru(II)) in ethanol/water mixtures to form chelates. Characterize via cyclic voltammetry and UV-vis spectroscopy to assess redox properties .

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to functionalize the pyrimidine ring. Monitor reaction progress via TLC and isolate products using flash chromatography .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.